m-キシレン-d10

概要

説明

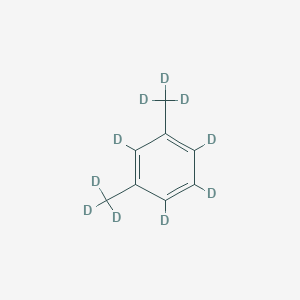

M-Xylene-d10 (MX-d10) is a chemical compound that has been studied extensively in recent years, owing to its unique properties and potential applications in scientific research. MX-d10 is an isomer of xylene, which is a hydrocarbon found in petroleum and natural gas. MX-d10 is a colorless liquid that is miscible in water and has a boiling point of 145°C. It is also a component of jet fuel and gasoline. MX-d10 has become increasingly important in scientific research due to its ability to act as a solvent, its low toxicity, and its low vapor pressure.

科学的研究の応用

環境分析

m-キシレン-d10は環境分析に使用されています . This compoundは、環境汚染物質の分析における標準として使用できます。重水素化されたm-キシレンは、内部標準として機能し、汚染物質のより正確な定量化を可能にするため、特に有用です。

NMR溶媒

This compoundは、核磁気共鳴(NMR)分光法における溶媒として使用されます . NMRは、化学者が有機化合物の構造を決定するために使用する強力なツールです。通常の水素(H)はNMRで使用される磁場と干渉しますが、重水素(D)は干渉しないため、重水素化されたm-キシレンが使用されます。

優先汚染物質

This compoundは、優先汚染物質の研究に使用されます . 優先汚染物質とは、米国環境保護庁(EPA)が、人間の健康または環境に重大なリスクをもたらすと判断した化学汚染物質のセットです。this compoundは、これらの汚染物質の分析における基準物質として使用できます。

GC/MS技術

This compoundは、ガスクロマトグラフィー/質量分析法(GC/MS)技術に適しています . GC/MSは、ガスクロマトグラフィーと質量分析の機能を組み合わせて、試験サンプル内の異なる物質を特定する方法です。

回転スペクトル研究

This compoundの回転スペクトルは、パルスビームフーリエ変換マイクロ波分光法を使用して記録および研究されています . これにより、科学者はm-キシレンとthis compoundの回転定数を評価することができ、これらの分子の構造と特性に関する貴重な情報を提供します。

作用機序

Target of Action

m-Xylene-d10 is a deuterated derivative of m-xylene . It is an aromatic hydrocarbon, and one of the three isomers of dimethylbenzene known collectively as xylenes It’s parent compound, m-xylene, is known to interact with the respiratory system .

Mode of Action

The compound is known to undergo oxidation, with hydroxyl radicals (OH) dominating the oxidation process . Chlorine radicals (Cl) also react with alkyl substituted aromatics more rapidly and favor a different oxidative pathway .

Biochemical Pathways

Studies on m-xylene have shown that it forms secondary organic aerosol (soa) when oxidized . Different oxidative pathways in hydrogen peroxide (H2O2) and chlorine (Cl2) experiments resulted in bicyclic peroxide and methylbenzoquinone species, respectively .

Pharmacokinetics

It has a molecular weight of 116.23, and it exists in liquid form . It has a boiling point of 138-139°C and a density of 0.95 g/mL at 25°C .

Result of Action

Studies on m-xylene have shown that it can cause irritation of the nose, eyes, and throat, leading to neurological, gastrointestinal, and reproductive harmful effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of m-Xylene-d10. For instance, high concentrations of reactive chlorine species have been observed in continental and coastal regions, where mixed Cl/OH chemistry is expected to influence regional SOA formation and composition . Furthermore, the release of xylene isomers from storage tanks poses a significant threat to petrochemical industries, and their safe transportation and storage is a widely researched topic .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

m-Xylene-d10, like m-xylene, is likely metabolized by bacteria such as Beijerinckia sp. strain B1 and Pseudomonas putida mt-2 . These bacteria can grow on m-xylene as the sole source of carbon and cooxidize many polycyclic aromatic hydrocarbons . The catabolic pathways for m-xylene degradation in these bacteria involve several enzymes encoded by the xyl operons .

Molecular Mechanism

The molecular mechanism of m-Xylene-d10 action is likely similar to that of m-xylene. In bacteria like Beijerinckia sp. strain B1, the degradation of m-xylene involves the action of two meta-cleavage dioxygenases, which are enzymes that cleave aromatic rings . These enzymes, encoded by the bphC and xylE genes, are specific for 2,3-dihydroxybiphenyl and catechol, respectively .

Metabolic Pathways

m-Xylene-d10 is likely involved in similar metabolic pathways as m-xylene. In bacteria like Beijerinckia sp. strain B1, the degradation of m-xylene involves several enzymes encoded by the xyl operons . These enzymes catalyze reactions that lead to the conversion of m-xylene into intermediates of the tricarboxylic acid (TCA) cycle .

特性

IUPAC Name |

1,2,3,5-tetradeuterio-4,6-bis(trideuteriomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10/c1-7-4-3-5-8(2)6-7/h3-6H,1-2H3/i1D3,2D3,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSZLXZYQVIEFR-ZGYYUIRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480403 | |

| Record name | m-Xylene-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116601-58-2 | |

| Record name | m-Xylene-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-Xylene-d10 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B55709.png)

![2-Methylfuro[3,4-b]pyrazine-5,7-dione](/img/structure/B55713.png)

![Pyrazolo[1,5-a]pyridin-3-ylmethanol](/img/structure/B55727.png)

![(2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid](/img/structure/B55730.png)